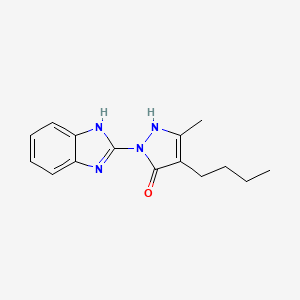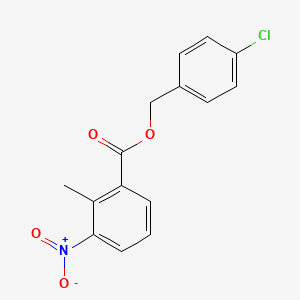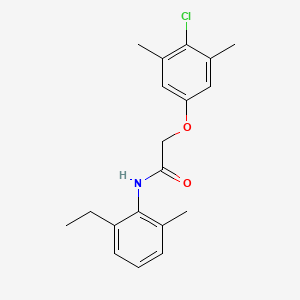![molecular formula C21H24N2O B5852765 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH) that is widely used in the production of dyes, plastics, and other industrial materials. The synthesis of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol involves several steps, and the resulting compound has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with several key proteins and enzymes in the body, including serotonin receptors and the enzyme monoamine oxidase (MAO).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol have been extensively studied in scientific research. This compound has been found to exhibit antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. This compound has also been found to have potential applications in the treatment of neurological disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol in lab experiments include its potential therapeutic applications and its well-understood synthesis method. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol. One area of research is the development of new drugs based on this compound for the treatment of cancer, viral infections, and neurological disorders. Another area of research is the optimization of the synthesis method for this compound to improve the yield and reduce the environmental impact of the process. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol involves the reaction of anthracene with piperazine in the presence of a suitable solvent and a catalyst. The resulting product is then subjected to further chemical reactions to produce the final compound. The synthesis of this compound has been extensively studied, and various methods have been developed to optimize the process and improve the yield.
Applications De Recherche Scientifique
The potential therapeutic applications of 2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol have been extensively studied in scientific research. This compound has been found to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. In addition, this compound has been found to have potential applications in the treatment of neurological disorders such as depression and anxiety.
Propriétés
IUPAC Name |
2-[4-(anthracen-9-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-14-13-22-9-11-23(12-10-22)16-21-19-7-3-1-5-17(19)15-18-6-2-4-8-20(18)21/h1-8,15,24H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDGPTKOTPMZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{methyl[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5852687.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5852696.png)

![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)




![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)

![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)
